molecular formula C28H27NO4 B11579214 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11579214
M. Wt: 441.5 g/mol
InChI Key: PIPHYJBUQWOGFL-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety, a phenoxy group, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the phenoxy group, and the final acetamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE
  • **2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE
  • **2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE

Uniqueness

The uniqueness of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]ACETAMIDE lies in its specific structural features, such as the combination of the benzofuran core, phenoxy group, and acetamide linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C28H27NO4/c1-17(2)21-14-11-19(4)15-24(21)32-16-25(30)29-26-22-7-5-6-8-23(22)33-28(26)27(31)20-12-9-18(3)10-13-20/h5-15,17H,16H2,1-4H3,(H,29,30)

InChI Key

PIPHYJBUQWOGFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=C(C=CC(=C4)C)C(C)C

Origin of Product

United States

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